![molecular formula C15H14O2S B582482 2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261964-62-8](/img/structure/B582482.png)

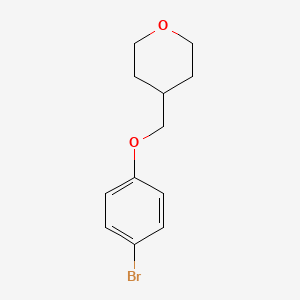

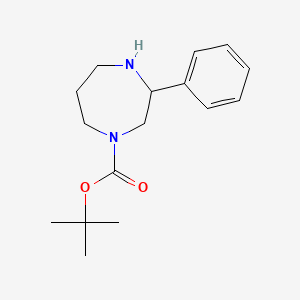

2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

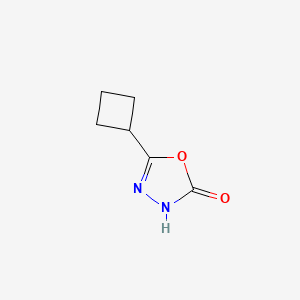

2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potent pharmacological effects. This compound belongs to the indazole-based synthetic cannabinoid family and has been identified as a designer drug in several countries.

科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those with specific functional groups, play a significant role in biotechnological applications, particularly in fermentation processes. They can act as inhibitors to microbial growth in fermentative production, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the inhibitory mechanisms of these acids can lead to the development of robust microbial strains for industrial applications, suggesting potential research applications for the chemical compound in microbial resistance or industrial bioprocessing efficiency improvements (Jarboe, Royce, & Liu, 2013).

Synthesis of Biologically Active Molecules

The compound's structure implies potential utility in the synthesis of biologically active molecules. For example, derivatives of biphenyl compounds have been synthesized for various applications, including non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that the chemical compound could be a precursor or intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties (Qiu, Gu, Zhang, & Xu, 2009).

Liquid-Liquid Extraction of Carboxylic Acids

The compound's carboxylic acid group may lend it to applications in separation technologies, such as liquid-liquid extraction (LLX) processes. Carboxylic acids are key in the recovery of valuable acids from aqueous streams, indicating potential for the compound in purification or organic synthesis processes (Sprakel & Schuur, 2019).

Anticancer Agents

Derivatives of carboxylic acids, including biphenyl structures, have shown potential as anticancer agents. This suggests research applications for the compound in the development of novel chemotherapy drugs or as a study compound in cancer research, highlighting the importance of structural modifications to bioactivity and selectivity (De, Baltas, & Bedos-Belval, 2011).

作用機序

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reagents involved in these reactions.

Mode of Action

The compound interacts with its targets in the context of SM cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are facilitated by a transition metal catalyst. The process includes two key steps: oxidative addition and transmetalation . In oxidative addition, the catalyst (usually palladium) forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to the catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound could influence a variety of biochemical pathways depending on the specific context of its use.

Result of Action

The primary result of the action of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid is the facilitation of SM cross-coupling reactions . These reactions result in the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid are likely to be influenced by various environmental factors. These could include the specific reaction conditions (such as temperature and pH), the presence of a suitable catalyst, and the concentrations of the other reagents involved in the reaction .

特性

IUPAC Name |

3-methyl-4-(4-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKOVFPUJPLUEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)

![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)